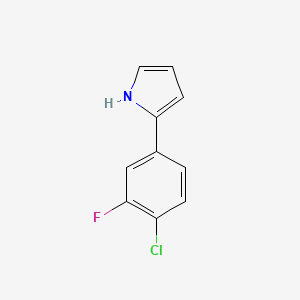

![molecular formula C22H21N5O5 B2848777 3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide CAS No. 1396791-87-9](/img/structure/B2848777.png)

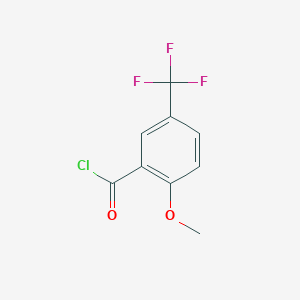

3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

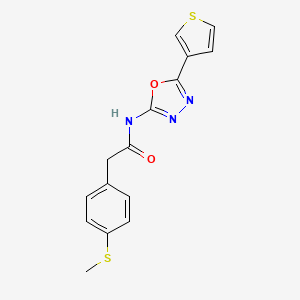

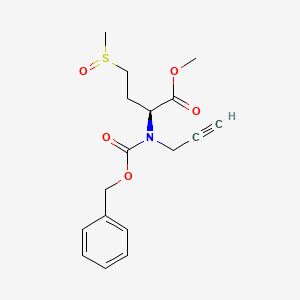

3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-yl group have shown inhibitory effects on various cancer cell lines .

Mode of Action

It’s known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression, leading to cell death.

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggests that the compound may affect pathways related to cell growth and division .

Result of Action

The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, including the inhibition of cell growth and induction of cell death.

Análisis De Reacciones Químicas

Oxidation and Reduction: This compound can undergo selective oxidation at the oxadiazole ring and reduction at the benzo[d][1,3]dioxole moiety, affecting its electronic properties.

Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions: Various reagents like PCC for oxidation, NaBH4 for reduction, and halogens for substitution are used under mild to moderate conditions, often in organic solvents like dichloromethane or ethanol.

Scientific Research Applications: : This compound shows potential in several research areas:

Chemistry: Acts as a building block for the synthesis of complex organic molecules, potentially aiding in the creation of new materials with unique properties.

Biology: May function as a bioactive molecule, influencing various biological pathways due to its diverse functional groups.

Medicine: Potential for drug development, targeting specific proteins or enzymes due to its unique structure, which may interact effectively with biological macromolecules.

Industry: Possible use in the development of advanced polymers or as a chemical intermediate in the manufacture of specialty chemicals.

Mechanism of Action: : The compound’s mechanism of action can vary, but generally:

Molecular Targets: It could target proteins with binding sites compatible with the benzo[d][1,3]dioxole and oxadiazole rings.

Pathways Involved: Potential to modulate signaling pathways involving oxidative stress or protein-protein interactions, given its reactive oxadiazole and benzo[d][1,3]dioxole structures.

Comparison with Similar Compounds: : Comparing this compound with similar ones, we highlight its distinct properties:

Comparación Con Compuestos Similares

3-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-methylbenzamide.

Azetidinyl derivatives like 1-(2-oxoethyl)azetidin-3-amine.

Uniqueness: The presence of the benzo[d][1,3]dioxole and oxadiazole rings together, paired with an azetidine linkage, provides a unique blend of rigidity and flexibility, influencing its binding characteristics and reactivity, unlike simpler analogs with only one of these moieties.

There you have it—a deep dive into the fascinating compound 3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide. What piques your interest the most about it?

Propiedades

IUPAC Name |

3-[5-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O5/c1-23-21(29)14-4-2-3-13(7-14)20-25-22(32-26-20)15-9-27(10-15)11-19(28)24-16-5-6-17-18(8-16)31-12-30-17/h2-8,15H,9-12H2,1H3,(H,23,29)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDANRKHKDQLJKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide](/img/structure/B2848699.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2848710.png)

![(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2848712.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2848715.png)